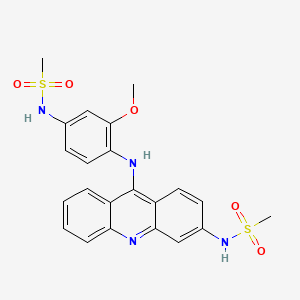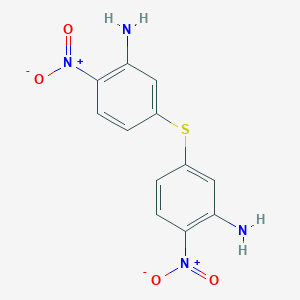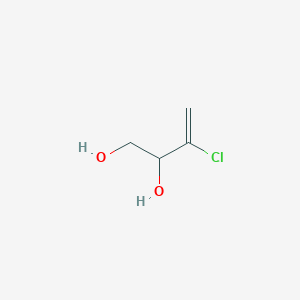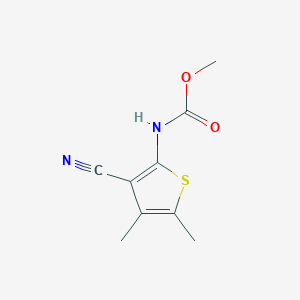
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25300 . This compound is known for its unique structure, which includes a cyano group, a thienyl ring, and a carbamic acid ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester typically involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the esterification process proceeds efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thienyl ring can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity for various molecular targets, affecting its biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, methyl ester can be compared with similar compounds such as:
Carbamic acid, N-(3-cyano-4,5-dimethyl-2-thienyl)-, 1,1-dimethylethyl ester: This compound has a similar structure but with a different ester group, affecting its reactivity and applications.
Carbamic acid, (3-cyano-4,5-dimethyl-2-thienyl)-, ethyl ester: The ethyl ester variant has different physical and chemical properties, influencing its use in various applications. The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
CAS-Nummer |
108442-61-1 |
|---|---|
Molekularformel |
C9H10N2O2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
methyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C9H10N2O2S/c1-5-6(2)14-8(7(5)4-10)11-9(12)13-3/h1-3H3,(H,11,12) |
InChI-Schlüssel |
PNZXIDNGTHFGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


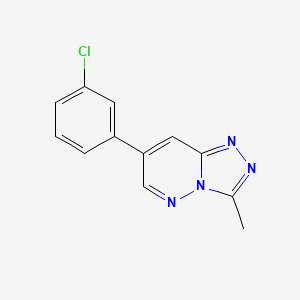

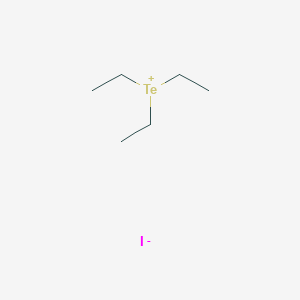
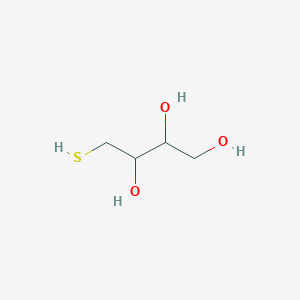
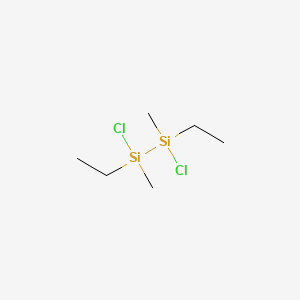

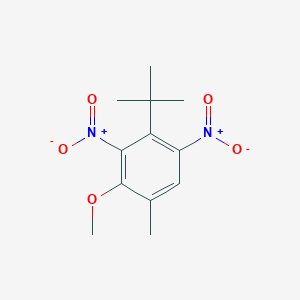

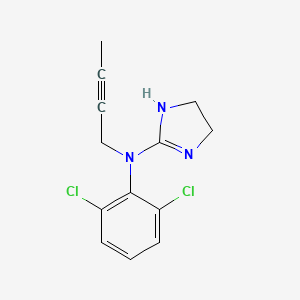
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
